4-Chloro-2-ethoxycarboxyphenylboronic acid
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Overview
Description
4-Chloro-2-ethoxycarboxyphenylboronic acid is an organoboron compound with the molecular formula C9H10BClO4 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the 4-position and an ethoxycarbonyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethoxycarboxyphenylboronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-2-nitrobenzoic acid.
Reduction: The nitro group of 4-chloro-2-nitrobenzoic acid is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization and Sandmeyer Reaction: The amine is then diazotized using sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction to introduce the boronic acid group.
Esterification: The resulting boronic acid is esterified with ethanol to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethoxycarboxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically uses palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Phenylboronic Acids: From nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-2-ethoxycarboxyphenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Biology: Investigated for its potential in the development of boron-containing drugs, which can be used in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of advanced materials and polymers due to its ability to form stable boron-oxygen bonds.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethoxycarboxyphenylboronic acid in various reactions involves the formation of boronate esters, which can undergo further transformations. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and ethoxycarbonyl substituents, making it less reactive in certain contexts.
4-Chlorophenylboronic Acid: Similar but lacks the ethoxycarbonyl group, affecting its reactivity and applications.
2-Ethoxycarbonylphenylboronic Acid: Similar but lacks the chlorine substituent, influencing its chemical behavior.
Uniqueness
4-Chloro-2-ethoxycarboxyphenylboronic acid is unique due to the presence of both chlorine and ethoxycarbonyl groups, which enhance its reactivity and versatility in organic synthesis. These substituents allow for selective reactions and the formation of complex molecules, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-borono-6-chloro-2-ethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO5/c1-2-16-8-5(10(14)15)3-4-6(11)7(8)9(12)13/h3-4,14-15H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUNOHBKVGMCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)C(=O)O)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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